methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate
Description
Methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate (C₉H₈F₃NO₂, molecular weight 241.33) is a fluorinated pyridine derivative characterized by a methyl ester group at position 2 and a 1,1,2-trifluoroethyl substituent at position 5 of the pyridine ring . The methyl ester moiety further contributes to its reactivity in coupling or hydrolysis reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)7-3-2-6(4-13-7)9(11,12)5-10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZLLAPKLUKBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C(CF)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate typically involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 1,1,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to increased biological activity. The compound can modulate various biochemical pathways, resulting in its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate is compared below with analogs sharing pyridine-carboxylate backbones and fluorinated substituents.
Structural and Functional Analogues
Compound A : Ethyl 6-[5-({2-[5-(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}sulfamoyl)pyridin-2-yl]-1-methyl-1H-benzimidazol-5-yl}methyl)-1-methyl-1H-benzimidazol-2-yl]-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridine-2-carboxylate (C₄₇H₅₈N₆O₁₂S, molecular weight 1132.44)
- Key Differences :
Compound B : tert-Butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate (C₁₃H₂₃NO₃, molecular weight 241.33)
- Key Differences: Spirocyclic structure (non-pyridine backbone). Hydroxy and tert-butyl ester groups (vs. methyl ester and trifluoroethyl). Similar molecular weight but distinct solubility and steric hindrance due to the spirocyclic system .
Compound C : 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide
- Key Differences: Furopyridine core (vs. pyridine) with additional oxadiazole and carboxamide groups. 2,2,2-Trifluoroethylamino substituent (vs. 1,1,2-trifluoroethyl). Designed for medicinal applications, likely targeting enzymes or receptors due to its heterocyclic diversity .
Comparative Data Table
Electronic and Reactivity Comparisons
- Fluorination Impact : The 1,1,2-trifluoroethyl group in the target compound introduces strong electron-withdrawing effects and lipophilicity, distinct from the 2,2,2-trifluoroethyl group in Compound C, which may alter hydrogen-bonding interactions .
- Ester Group Reactivity : Methyl esters (target compound) typically hydrolyze faster than tert-butyl esters (Compound B) but slower than ethyl esters (Compound A) under basic conditions .
- Steric Effects : The spirocyclic structure of Compound B imposes greater steric hindrance than the planar pyridine ring in the target compound, influencing substrate accessibility in catalytic reactions .
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